(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a nitroalkene. One common method includes the reaction of 3-phenyl-1,3-thiazolidin-4-one with nitromethane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the nitromethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-Methyl-2-(nitromethylidene)pyrrolidine: Another compound with a nitromethylidene group, but with a pyrrolidine ring instead of a thiazolidine ring.
3-Phenyl-1,3-thiazolidin-4-one: The parent compound without the nitromethylidene group.
Uniqueness
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both the nitromethylidene group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJGYJJKCRCCZ-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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